molecular formula C26H17BrCl2N2O4 B12014635 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765291-36-9

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12014635
CAS No.: 765291-36-9
M. Wt: 572.2 g/mol
InChI Key: YECTYIQTLXPATO-AMVVHIIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the bromination of 2-naphthol to form 1-bromo-2-naphthol, which is then reacted with acetyl chloride to produce 1-bromo-2-naphthyl acetate. This intermediate is further reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2,4-dichlorobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

CAS No.

765291-36-9

Molecular Formula

C26H17BrCl2N2O4

Molecular Weight

572.2 g/mol

IUPAC Name

[3-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H17BrCl2N2O4/c27-25-20-7-2-1-5-17(20)8-11-23(25)34-15-24(32)31-30-14-16-4-3-6-19(12-16)35-26(33)21-10-9-18(28)13-22(21)29/h1-14H,15H2,(H,31,32)/b30-14+

InChI Key

YECTYIQTLXPATO-AMVVHIIESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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